molecular formula C15H12N4O B11461403 2-methyl-3-phenyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[5,1-c][1,2,4]triazin-6-one

2-methyl-3-phenyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[5,1-c][1,2,4]triazin-6-one

Cat. No.: B11461403
M. Wt: 264.28 g/mol
InChI Key: WRDOJGZMMDXVHX-UHFFFAOYSA-N
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Description

2-methyl-3-phenyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[5,1-c][1,2,4]triazin-6-one is a heterocyclic compound that features a unique fusion of pyrazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[5,1-c][1,2,4]triazin-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-phenylpyrazole with the sodium salt of 2-(hydroxymethylene)-1-cyclopentanone in the presence of piperidine acetate . The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[5,1-c][1,2,4]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole or triazine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-methyl-3-phenyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[5,1-c][1,2,4]triazin-6-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and coatings.

Mechanism of Action

The mechanism by which 2-methyl-3-phenyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[5,1-c][1,2,4]triazin-6-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-phenyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[5,1-c][1,2,4]triazin-6-one is unique due to its specific fusion of pyrazole and triazine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

11-methyl-10-phenyl-1,7,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-5-one

InChI

InChI=1S/C15H12N4O/c1-9-13(10-5-3-2-4-6-10)15-17-16-14-11(19(15)18-9)7-8-12(14)20/h2-6H,7-8H2,1H3

InChI Key

WRDOJGZMMDXVHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C(=O)CC3)N=NC2=C1C4=CC=CC=C4

Origin of Product

United States

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